![molecular formula C17H18N4O3S B2383319 2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol CAS No. 946371-61-5](/img/structure/B2383319.png)
2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol
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Overview
Description
The compound “2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol” is a complex organic molecule that contains several functional groups including a methoxyphenyl group, an oxadiazole ring, a sulfanyl group, and a pyrimidinol group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-oxadiazole ring could be synthesized from a carboxylic acid and a hydrazide . The methoxyphenyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and quantum-chemical calculations could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
- Compound 12 , a derivative of this molecule, exhibits potent inhibitory effects against various microorganisms. Notably, it shows significant activity against Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus . Researchers are keen on exploring its potential as a novel antimicrobial agent.
- Compounds 4l and 4m , which share structural similarities with our compound, demonstrate high polyphenolic content and superior copper ion reduction. These properties suggest potential antioxidant activity, making them interesting candidates for further investigation .
- 2-(4-Methoxyphenyl)ethanol , a related compound, serves as an internal standard in fluorous biphasic catalysis reactions. Researchers use it to study catalytic processes and optimize reaction conditions .
- The preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone involves a mechanochemical process. This compound is synthesized by mixing 4-methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide. Such synthetic methods are gaining attention due to their environmental friendliness and efficiency .
Antimicrobial Activity
Antioxidant Properties
Fluorous Biphasic Catalysis
Mechanochemical Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-4-12-9-14(22)19-17(18-12)25-10-15-20-16(21-24-15)11-5-7-13(23-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBZYAGKBAQNOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol |
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